Technical Monograph: 1-Methyl-1-azaspiro[4.4]nonan-3-amine
Technical Monograph: 1-Methyl-1-azaspiro[4.4]nonan-3-amine
Executive Summary
1-Methyl-1-azaspiro[4.4]nonan-3-amine (CAS Registry Number: 1379356-57-0) represents a specialized spirocyclic diamine scaffold of significant interest in medicinal chemistry. Characterized by a rigid 1-azaspiro[4.4]nonane core—where a pyrrolidine ring is spiro-fused to a cyclopentane ring—this molecule serves as a privileged structure for restricting conformational freedom in ligand design. Its topology mimics the turn motifs found in bioactive peptides and alkaloids, most notably the Cephalotaxus alkaloids (e.g., homoharringtonine).
This guide details the molecular architecture, synthetic pathways, and physicochemical profile of this scaffold, providing researchers with a roadmap for its utilization in fragment-based drug discovery (FBDD) and lead optimization.
Molecular Architecture & Stereochemistry
The molecule comprises two five-membered rings sharing a single quaternary carbon (C5). The structural integrity relies on the spiro-fusion, which forces the two rings into a nearly orthogonal orientation, creating a distinct 3D vector for the amine substituents.
Structural Connectivity & Numbering
Following IUPAC nomenclature for spiro systems:
-
Heteroatom: Nitrogen at position 1 (pyrrollidine ring).
-
Spiro Center: Position 5.[4]
-
Substituents:
-
N-Methyl: Attached to N1 (Tertiary amine).
-
Primary Amine: Attached to C3 (Beta to the nitrogen in the pyrrolidine ring).
-
Connectivity Path: Me-N1 -> C2 -> C3(NH2) -> C4 -> C5(Spiro) -> Cyclopentane Ring
Stereochemical Complexity
The introduction of the amine at C3 creates two stereogenic centers in the molecule:
-
C3: The carbon bearing the primary amine.
-
C5 (Spiro): While the unsubstituted cyclopentane ring is symmetric, the chiral center at C3 desymmetrizes the molecule, making the spiro carbon stereogenic relative to the C3 substituent.
This results in two diastereomeric pairs (cis and trans relative to the N-Me group or the ring fusion geometry), typically requiring chiral resolution or asymmetric synthesis for biological precision.
Graphviz Visualization: Structural Connectivity
The following diagram illustrates the connectivity and numbering logic of the scaffold.
Caption: Connectivity map of 1-Methyl-1-azaspiro[4.4]nonan-3-amine showing the spiro-fusion at C5.
Synthetic Methodologies
The synthesis of 1-azaspiro[4.4]nonane derivatives is non-trivial due to the formation of the quaternary spiro center. Two primary routes are validated for high-yield access to this scaffold.
Route A: Intramolecular 1,3-Dipolar Cycloaddition (Nitrone Route)
This method is preferred for its ability to generate the spiro center and the heteroatom functionality simultaneously.
-
Precursor Assembly: Reaction of cyclopentanone with an alkenyl-hydroxylamine or condensation of a 4-alkenyl ketone with N-methylhydroxylamine.
-
Nitrone Formation: Oxidation to form the cyclic nitrone (if starting from pyrrolidine precursors) or condensation to form the exocyclic nitrone.
-
Cycloaddition: Thermal intramolecular [3+2] cycloaddition yields a tricyclic isoxazolidine.
-
Ring Opening: Reductive cleavage of the N-O bond (using Zn/AcOH or H2/Pd) reveals the amino-alcohol core.
-
Functionalization: The resulting hydroxyl group is converted to an amine via mesylation and azide displacement (Mitsunobu conditions), followed by reduction.
Route B: Reductive Amination of Spiro-Ketone (Convergent)
For the specific 3-amine target, a more direct approach involves the reductive amination of 1-methyl-1-azaspiro[4.4]nonan-3-one .
Protocol:
-
Ketone Synthesis:
-
Step 1: Dieckmann Cyclization of ethyl N-(2-ethoxycarbonylethyl)-N-methyl-1-cyclopentanecarboxylate.
-
Step 2: Decarboxylation to yield 1-methyl-1-azaspiro[4.4]nonan-3-one .
-
-
Reductive Amination:
-
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ( ), Methanol. -
Conditions: pH 6-7, Ambient temperature, 12-24h.
-
Mechanism: Formation of the iminium ion followed by in situ hydride reduction.
-
Experimental Workflow Visualization
Caption: Synthetic workflow via the Dieckmann Cyclization and Reductive Amination pathway.
Physicochemical Profile
Understanding the physicochemical properties is crucial for assessing the "drug-likeness" of this scaffold. The molecule exhibits properties typical of a CNS-penetrant fragment.
| Property | Value (Predicted) | Relevance |
| Molecular Formula | Core composition | |
| Molecular Weight | 154.25 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| cLogP | 0.6 - 1.1 | Highly water-soluble; good oral bioavailability potential |
| TPSA | ~38 Ų | Excellent blood-brain barrier (BBB) permeability |
| pKa (N1 - Tertiary) | ~9.2 | Protonated at physiological pH |
| pKa (N3 - Primary) | ~10.1 | Protonated at physiological pH; key for ionic interactions |
| Rotatable Bonds | 0 (Backbone) | High rigidity reduces entropic penalty upon binding |
Solubility Profile:
-
Water: Highly soluble (as dihydrochloride salt).
-
Organic Solvents: Soluble in Methanol, DCM, DMSO.
Medicinal Chemistry Applications
Pharmacophore Utility
The 1-azaspiro[4.4]nonane skeleton is a bioisostere for substituted pyrrolidines and piperidines. Its primary value lies in conformational restriction . By locking the nitrogen vector relative to the lipophilic cyclopentane pocket, it can enhance selectivity for:
-
GPCRs: Particularly Muscarinic Acetylcholine Receptors (mAChR) and Sigma Receptors (
). -
Ion Channels: NMDA receptor modulators.
Case Study: Cephalotaxine Analogues
This scaffold is the carbocyclic core of Cephalotaxine , the parent compound of Homoharringtonine (Omacetaxine mepesuccinate), an FDA-approved drug for Chronic Myeloid Leukemia (CML). The 1-methyl-3-amine derivative serves as a simplified, synthetically accessible mimic of the A/B ring system of these alkaloids, allowing researchers to probe the "southern" binding pocket of the ribosome or receptor targets without synthesizing the full pentacyclic natural product.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition. (2025).[1][5][6][8][9][10][11] Link
-
Guerrero-Caicedo, A. et al. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.[6] ACS Omega (2019). Link
-
PubChem. Compound Summary: 1-methyl-1-azaspiro[4.4]nonan-3-amine (CID 137935657).[2] National Library of Medicine. Link
-
Kiyokawa, K. et al. Hypervalent Iodine(III)-Mediated Decarboxylative Ritter-Type Amination Leading to the Production of α-Tertiary Amine Derivatives.[6] Journal of Organic Chemistry (2017). Link
-
Master Organic Chemistry. Reductive Amination: A Guide to Synthesis. (2017).[1][6][12] Link
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